molecular formula C22H21N3O4S B2918370 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 921833-36-5

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2918370
CAS No.: 921833-36-5
M. Wt: 423.49
InChI Key: OLEIGCOKPAOBCY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A benzo[d][1,3]dioxole moiety linked via a methyl group to the N1 position of an imidazole ring.
  • A hydroxymethyl substituent at the C5 position of the imidazole core.
  • A thioether bridge connecting the imidazole’s C2 sulfur to a ketone-bearing ethanone group.
  • An indoline ring system attached to the ethanone carbonyl.

Its synthesis likely involves multi-step protocols, such as condensation of substituted benzaldehydes with imidazole precursors, followed by thiolation and ketone functionalization, as inferred from analogous methods in the literature .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-12-17-10-23-22(25(17)11-15-5-6-19-20(9-15)29-14-28-19)30-13-21(27)24-8-7-16-3-1-2-4-18(16)24/h1-6,9-10,26H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEIGCOKPAOBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC5=C(C=C4)OCO5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has garnered attention in recent years due to its potential biological activities. This article will summarize the available data on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a benzo[d][1,3]dioxole moiety, and an indoline unit. This structural diversity is pivotal for its biological activity. The molecular formula is C20H20N2O3S, and it has a molecular weight of 364.45 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing indole and imidazole derivatives. For instance, heterocyclic compounds similar to the target compound have shown efficacy against various viral infections, including herpes simplex virus (HSV) and hepatitis B virus (HBV). These compounds often exhibit high affinity for viral receptors, which enhances their antiviral effects .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival . For example, indole derivatives have demonstrated significant cytotoxicity against several cancer cell lines, with varying effectiveness depending on the specific cellular context .

Anti-inflammatory Effects

Compounds with similar scaffolds have been investigated for their anti-inflammatory properties. Studies suggest that they may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Binding : Its structural components may enable it to bind to cellular receptors that regulate growth and inflammation.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Abdel-Gawad et al. (2021)Indole derivatives showed potent antiviral activity against HSV-1 with reduced cytotoxicity compared to standard treatments .
Recent Advances in HeterocyclesCompounds with imidazole rings exhibited significant anticancer activity across various cell lines .
Cytotoxicity StudiesBenzoxazepine derivatives demonstrated selective cytotoxicity against solid tumors while modulating inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Core Features Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
Target Compound Benzo[d][1,3]dioxole-methylimidazole + hydroxymethyl + thioether-indolin-ethanone ~463.5 (estimated) No direct bioactivity reported in evidence
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzo[d][1,3]dioxole-oxybenzimidazole + fluoro + aryl substituents ~380–420 (estimated) Potential antimicrobial activity
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide Benzimidazole-methylbenzyl + indole-carboxamide ~413.5 (reported) IDO1 inhibitor (IC₅₀ = 0.09 μM)
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-... Trifluoromethyl-phenylamino-benzimidazole + pyridine-imidazole 609.5 (reported) Kinase inhibition (LC/MS confirmed)
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one Imidazolone-indolinone hybrid + hydroxy-phenyl ~352.4 (calculated) Crystallographically characterized

Structural and Functional Analysis

Core Heterocycles: The target compound’s imidazole-indolinone scaffold is distinct from the benzimidazole-indole systems in and the pyridine-imidazole hybrid in . Its benzo[d][1,3]dioxole group enhances lipophilicity compared to simpler aryl substituents . The hydroxymethyl group at C5 may improve solubility relative to halogenated analogs (e.g., 5-chloro derivatives in ).

Synthetic Pathways: Unlike the TDAE-mediated synthesis of nitroimidazole derivatives in , the target compound likely employs thiol-alkylation or Mitsunobu reactions for sulfur incorporation, akin to methods in . The indolinone moiety may derive from cyclization of substituted anilines, as seen in .

Trifluoromethyl-phenylamino analogs () demonstrate kinase inhibitory activity, highlighting the role of electron-withdrawing groups in target engagement.

Research Findings and Data Gaps

Physicochemical Properties: The logP of the target compound is estimated to be higher than indole-carboxamide derivatives (e.g., ) due to the benzo[d][1,3]dioxole group, which may enhance blood-brain barrier permeability. Hydrogen-bonding capacity from the hydroxymethyl and indolinone carbonyl groups could favor crystallinity, as observed in .

Unresolved Questions: No in vitro or in vivo data exist for the target compound. The thioether bridge’s stability under physiological conditions remains unverified, unlike the more stable ether-linked analogs in .

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